7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione
Description
Properties
IUPAC Name |
7-methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-11-7(13)2-3-9(8(11)14)4-6(12)10-5-9/h2-5H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKULXXCSDZPHQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2(C1=O)CC(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione (CAS No. 1433194-55-8) is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research on its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione is , with a molecular weight of 196.20 g/mol. The compound features a unique spiro structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H12N2O3 |
| Molecular Weight | 196.20 g/mol |
| CAS Number | 1433194-55-8 |
| Boiling Point | Not available |
Antihypertensive Effects
Research indicates that compounds structurally related to 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione exhibit significant antihypertensive properties. For instance, derivatives based on the diazaspiro framework have been shown to inhibit soluble epoxide hydrolase (sEH), which plays a crucial role in regulating blood pressure by modulating the levels of epoxyeicosatrienoic acids (EETs) in the body. In studies involving spontaneously hypertensive rats, oral administration of such compounds resulted in a notable reduction in mean blood pressure without significant effects on normotensive rats .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes, particularly those involved in metabolic pathways. For example, studies have explored its inhibitory effects on mushroom tyrosinase, an enzyme implicated in melanin synthesis and associated with skin pigmentation disorders. The IC50 values for related analogs indicate potent inhibition compared to standard inhibitors like kojic acid .
Cytotoxicity and Antimicrobial Activity
Preliminary studies suggest that 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione may possess cytotoxic properties against certain cancer cell lines. However, detailed investigations are necessary to establish its selectivity and therapeutic index. Additionally, some derivatives have shown antimicrobial activity against various pathogens, indicating potential applications in treating infections .
Case Study 1: Antihypertensive Activity in Animal Models
In a controlled study involving spontaneously hypertensive rats treated with a derivative of the diazaspiro framework similar to 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione:
- Dosage : Administered at doses of 30 mg/kg.
- Results : Significant reduction in systolic blood pressure was observed after treatment over several days.
This study underscores the potential of these compounds as therapeutic agents for managing hypertension .
Case Study 2: Tyrosinase Inhibition
Another study focused on evaluating the tyrosinase inhibitory activity of various analogs derived from the diazaspiro structure:
- IC50 Values : The most potent analog showed an IC50 value of 1.12 µM compared to kojic acid at 24.09 µM.
- Mechanism : Lineweaver-Burk plots indicated competitive inhibition mechanisms against tyrosinase.
These findings suggest that modifications to the spiro structure can significantly enhance enzyme inhibition capabilities .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies indicate that derivatives of spiro compounds, including 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione, exhibit significant anticancer properties. They have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth and proliferation .
- The compound acts through mechanisms such as inducing apoptosis and inhibiting cell cycle progression in cancer cells .
-
Therapeutic Agents for Autoimmune Disorders :
- The compound has been explored for its potential use in treating autoimmune diseases due to its ability to modulate immune responses. It may act on pathways involved in the proliferation of lymphocytes and other immune cells .
- Specific case studies have shown effectiveness in models of diseases like lupus and multiple sclerosis .
- Neuroprotective Effects :
Material Science Applications
-
Polymer Chemistry :
- The unique structural features of 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione make it a valuable building block in the synthesis of novel polymers with enhanced mechanical properties .
- Its incorporation into polymer matrices can lead to materials with improved thermal stability and chemical resistance.
- Sensing Applications :
Synthetic Organic Chemistry
- Synthesis of Complex Molecules :
- 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione serves as an intermediate in the synthesis of more complex organic molecules. Its spirocyclic structure allows for diverse functionalization routes that are useful in creating libraries of compounds for drug discovery .
- Several synthetic pathways have been developed to efficiently produce this compound and its derivatives .
Case Studies
- Anticancer Research :
- Autoimmune Disease Models :
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Structural Variations
Table 1: Structural Features of Selected Spiro Compounds
Key Observations :
- Substituent Impact : The target compound’s methyl group at N7 contrasts with ethyl (in ) or hydroxymethyl (in ), affecting lipophilicity and metabolic stability.
- Stereochemistry : Trans-configuration of hydroxyl/hydroxymethyl groups in compound 51 introduces polarity distinct from the target compound’s planar trione system.
Insights :
Preparation Methods
Preparation Methods of 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione
General Synthetic Strategy
The synthesis of 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione typically involves the following key steps:
- Construction of the spirocyclic diaza core
- Introduction of the methyl substituent at the 7-position
- Installation of the trione functionalities at the 3, 6, and 8 positions
These steps are generally achieved through multi-step organic synthesis involving cyclization, alkylation, and oxidation reactions.
Detailed Preparation Routes
Cyclization to Form the Spirocyclic Core
The spirocyclic core is commonly synthesized via intramolecular cyclization reactions starting from appropriate diamine and diketone precursors. For example, piperidine and pyrrolidine derivatives can be cyclized under acidic or basic conditions to form the spirocyclic framework.
- Typical Reaction Conditions:
- Use of strong bases (e.g., sodium hydride) or acid catalysts (e.g., trifluoroacetic acid)
- Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)
- Temperature control between 0°C to reflux depending on the substrate reactivity
Methylation at the 7-Position
Methylation is typically performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to selectively introduce the methyl group at the nitrogen atom at position 7.
- Typical Methylation Procedure:
- Base: Potassium carbonate or sodium hydride
- Solvent: Acetone or DMF (Dimethylformamide)
- Temperature: Room temperature to 60°C
- Reaction time: Several hours to overnight
Representative Synthetic Example
A representative synthetic route adapted from related spirocyclic diaza compounds involves:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of spirocyclic core | Cyclization of diamine with diketone under acidic catalysis | Spirocyclic diaza compound |
| 2 | Methylation | Methyl iodide, K2CO3, acetone, RT | 7-Methyl substituted spiro compound |
| 3 | Oxidation | SeO2 or PCC in appropriate solvent | Introduction of trione groups at positions 3,6,8 |
This route ensures controlled formation of the trione groups while preserving the spirocyclic integrity.
Analytical Data and Research Findings
Purity and Structural Confirmation
- NMR Spectroscopy: Proton and carbon NMR confirm the presence of methyl groups and the spirocyclic framework. The trione carbonyl carbons appear downfield (~180-200 ppm in ^13C NMR).
- Mass Spectrometry: Molecular ion peak consistent with C9H14N2O3 confirms molecular weight.
- Infrared Spectroscopy: Strong absorptions around 1700 cm^-1 correspond to the carbonyl groups of the trione functionalities.
Yield and Optimization
- Reported yields for the cyclization and methylation steps are typically high (70-90%), while oxidation steps may require optimization to avoid over-oxidation or decomposition.
- Reaction times and temperatures are critical for maximizing yield and purity.
Comparative Table of Preparation Methods
| Method Step | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Cyclization | Acid/base catalysis, THF or DCM | High selectivity, good yields | Sensitive to moisture |
| Methylation | Methyl iodide, K2CO3, acetone | Efficient, mild conditions | Toxic methylating agents |
| Oxidation (Trione formation) | SeO2, PCC, MnO2 in organic solvents | Effective ketone formation | Requires careful control to prevent over-oxidation |
Q & A
Q. What are the optimal synthetic routes for 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione, and how can yield and purity be maximized?
- Methodological Answer : A common approach involves cyclization reactions followed by purification via recrystallization or chromatography. For example, analogous spirocyclic compounds (e.g., 2,7,9-triazaspiro derivatives) are synthesized by reacting chloroacetamide with cyclized intermediates in acetone under reflux, using phase transfer catalysts like tetrabutylammonium bromide to enhance efficiency . Yield optimization can employ Design of Experiments (DOE) to test variables such as solvent polarity, temperature, and catalyst loading .
Q. How should researchers address analytical characterization challenges when commercial data is unavailable?
- Methodological Answer : In-house validation using techniques like NMR, HPLC, and mass spectrometry is critical. For instance, Sigma-Aldrich explicitly states that analytical data for rare chemicals like spirocyclic derivatives are not provided, requiring researchers to confirm identity and purity . Cross-referencing spectral data (e.g., comparing experimental NMR shifts with computational predictions) ensures accuracy .
Q. What experimental design strategies are effective for optimizing reaction conditions?
- Methodological Answer : Factorial design and orthogonal arrays minimize experimental runs while capturing interactions between variables. For example, Polish Journal of Chemical Technology highlights DOE’s role in chemical process optimization, where parameters like pH, reactant ratios, and reaction time are systematically varied to identify optimal conditions . Pre-experimental screening (e.g., Plackett-Burman design) can prioritize influential factors .
Advanced Research Questions
Q. How can computational chemistry predict reaction pathways and intermediates for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) model reaction mechanisms and transition states. ICReDD’s approach integrates reaction path searches with experimental feedback loops to validate computational predictions, significantly reducing trial-and-error experimentation . Tools like COMSOL Multiphysics enable AI-driven simulations to refine synthetic routes .
Q. What advanced methods analyze reaction byproducts and impurities in spirocyclic systems?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and tandem LC-MS/MS distinguish structurally similar impurities. For example, impurities in azaspiro decane derivatives can arise from incomplete cyclization or side reactions; targeted MS/MS fragmentation identifies these species . Recrystallization purity data from analogous syntheses (e.g., 66–90% yields in triazaspiro systems) guide threshold adjustments .
Q. How can spectroscopic data (e.g., NMR, IR) be integrated with computational models for structural validation?
- Methodological Answer : Computational NMR prediction tools (e.g., DFT-based shift calculations) validate experimental spectra. For instance, 1H-NMR data for triazaspiro compounds (δ 6.52–3.79 ppm) align with simulated spectra from quantum chemistry software, resolving ambiguities in stereochemistry . IR vibrational modes further corroborate functional group assignments.
Q. What cross-disciplinary approaches combine chemical engineering and materials science to enhance synthesis scalability?
- Methodological Answer : Membrane separation technologies (CRDC subclass RDF2050104) improve purification efficiency , while AI-driven process control (e.g., COMSOL Multiphysics) automates parameter adjustments in real-time . Reaction fundamentals (RDF2050112) inform reactor design to mitigate bottlenecks in large-scale production .
Data Contradictions and Resolution
- vs. 18 : While Sigma-Aldrich does not provide analytical data for rare compounds , independent validation using DOE and spectral cross-referencing (as in ) resolves purity disputes.
- vs. 14 : ICReDD’s computational methods and COMSOL’s AI-driven automation are complementary; the former predicts pathways, while the latter optimizes process control.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
